1-(4-Fluorophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid
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Overview
Description
1-(4-Fluorophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid is a fluorinated pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms. The incorporation of fluorine atoms into the pyrazole ring enhances the compound’s stability and biological activity, making it a valuable molecule in various scientific research fields.
Mechanism of Action
Target of Action
Pyrazole derivatives, like “1-(4-Fluorophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid”, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
The interaction of pyrazole derivatives with their targets can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Pyrazole derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, some pyrazole derivatives have been found to inhibit enzymes involved in inflammatory responses .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. For example, if it targets an enzyme involved in inflammation, it could potentially reduce inflammatory responses at the molecular and cellular level .
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid typically involves a multi-step process. One common method includes the following steps:
Synthesis of Pyrazoline: This step involves a one-pot three-component reaction under microwave irradiation.
Oxidative Aromatization: The pyrazoline intermediate undergoes oxidative aromatization under conventional heating to form the pyrazole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluorophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid can be compared with other similar compounds, such as:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorinated pyrazole ring and exhibits similar biological activities.
Celecoxib: A commercial drug with cyclooxygenase-2 inhibitory activity, which also contains a pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-phenylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-12-6-8-13(9-7-12)19-15(16(20)21)10-14(18-19)11-4-2-1-3-5-11/h1-10H,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVHZHLRTMJELS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377790 |
Source
|
Record name | 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618101-93-2 |
Source
|
Record name | 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 618101-93-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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